

# Application Notes and Protocols for AMOZ Analysis in Shrimp

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## Compound of Interest

Compound Name: AMOZ-CH-acid

Cat. No.: B12383108

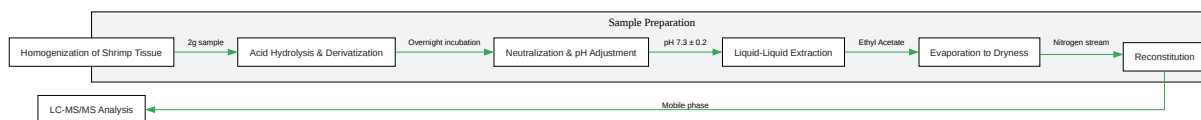
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## Introduction

This document provides a detailed methodology for the determination of 5-methyl-morpholino-3-amino-2-oxazolidinone (AMOZ), a metabolite of the nitrofuran antibiotic furaltadone, in shrimp tissue. Nitrofurans are banned for use in food-producing animals in many countries due to concerns about the potential carcinogenic and mutagenic effects of their metabolites.<sup>[1][2]</sup> As the parent compounds are rapidly metabolized, residue monitoring is based on the detection of their tissue-bound metabolites.<sup>[2][3]</sup>

This protocol involves the release of AMOZ from tissue proteins through acid hydrolysis, followed by derivatization with 2-nitrobenzaldehyde (2-NBA). The resulting derivative (NPAMOZ) is then extracted and analyzed, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).<sup>[4]</sup> This method is highly sensitive and suitable for regulatory monitoring.

## Experimental Workflow



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Caption: Experimental workflow for AMOZ analysis in shrimp.

## Quantitative Data Summary

The following tables summarize the performance characteristics of AMOZ analysis in shrimp as reported in various studies.

Table 1: Recovery Rates of AMOZ in Shrimp

Spiking Level (µg/kg)	Mean Recovery (%)	RSD (%)	Reference
1.0	104.0	3.3	
1.0	100.3	6.9	
1.0	96.66	-	
1.0	101.9	3.91	
5.0	112.7	2.48	
10.0	94.0	1.34	

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for AMOZ in Shrimp

Parameter	Value (ng/g or µg/kg)	Reference
LOD	0.062 ng/g	
LOQ	0.25 ng/g	
LOQ	0.01 µg/kg	

Table 3: Decision Limit (CC $\alpha$ ) and Detection Capability (CC $\beta$ ) for AMOZ in Shrimp

Parameter	Value (ppb or µg/kg)	Reference
CC $\alpha$	0.12-0.23 ppb	
CC $\beta$	0.21-0.38 ppb	
CC $\alpha$	0.08–0.36 µg/kg	
CC $\beta$	0.12–0.61 µg/kg	

## Detailed Experimental Protocol

This protocol is a synthesized procedure based on common practices for the analysis of AMOZ in shrimp.

## Reagents and Materials

- Shrimp sample: Homogenized edible tissue.
- Hydrochloric acid (HCl): 0.125 M and concentrated.
- 2-Nitrobenzaldehyde (2-NBA): 50 mM in Methanol (MeOH). Prepare fresh.
- Dipotassium hydrogen phosphate (K<sub>2</sub>HPO<sub>4</sub>): 0.1 M.
- Sodium hydroxide (NaOH): 0.8 M and 0.125 M.
- Ethyl Acetate (EtOAc): High purity, suitable for LC-MS.
- Methanol (MeOH): High purity, suitable for LC-MS.

- Formic acid: 0.1%.
- Water: Deionized or HPLC grade.
- Internal Standard: AMOZ-d5.
- Centrifuge tubes: 50 mL and 15 mL.
- Vortex mixer.
- Water bath with shaker.
- Centrifuge.
- pH meter.
- Evaporator (e.g., TurboVap).
- Syringe filters: 2  $\mu$ m.
- Autosampler vials.

## Sample Preparation

- Homogenization: Homogenize the edible part of the shrimp. If using frozen shrimp, it can be ground with dry ice to a powder.
- Weighing: Weigh 2.0 ( $\pm$  0.1) g of the homogenized shrimp sample into a 50 mL centrifuge tube.

## Acid Hydrolysis and Derivatization

- Addition of Reagents: To the shrimp sample, add 10 mL of 0.125 M HCl and 400  $\mu$ L of freshly prepared 50 mM 2-NBA in MeOH. If using an internal standard, add it at this stage.
- Vortexing: Cap the tube and vortex-mix for 15 seconds.
- Incubation: Place the samples in a shaking water bath at 37°C for 16 hours (overnight).

## Neutralization and pH Adjustment

- Cooling: Cool the samples to room temperature.
- Neutralization: Add 1 mL of 0.1 M  $\text{K}_2\text{HPO}_4$  and 1 mL of 0.8 M NaOH. Vortex-mix for 15 seconds.
- pH Adjustment: Adjust the pH of the sample to  $7.3 \pm 0.2$  using 0.125 M HCl or 0.125 M NaOH.

## Liquid-Liquid Extraction

- First Extraction: Add 4-5 mL of ethyl acetate to the tube, vortex for 1 minute, and centrifuge at 3000-4000 rpm for 5 minutes.
- Collection of Supernatant: Transfer the upper ethyl acetate layer to a clean 15 mL tube.
- Second Extraction: Repeat the extraction with another portion of ethyl acetate, and combine the supernatants.

## Cleanup and Final Preparation

- Washing: Add 2 mL of water to the combined ethyl acetate extract, vortex, and discard the lower aqueous layer.
- Evaporation: Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at 40-50°C.
- Reconstitution: Reconstitute the dried residue in 1 mL of a 50/50 (v/v) mixture of MeOH and water.
- Filtration: Vortex the reconstituted sample and filter it through a 2  $\mu\text{m}$  syringe filter into an autosampler vial for LC-MS/MS analysis.

## LC-MS/MS Analysis

The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer. The specific parameters for the LC column, mobile phase gradient, and mass

spectrometer settings should be optimized for the instrument being used. Multiple Reaction Monitoring (MRM) mode is typically used for quantification.

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